molecular formula C7H10N6O8 B14415325 1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane CAS No. 81340-15-0

1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B14415325
CAS No.: 81340-15-0
M. Wt: 306.19 g/mol
InChI Key: HRQWQUZIGSMLOU-UHFFFAOYSA-N
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Description

1,3,5,7-Tetranitro-3,7-diazabicyclo[331]nonane is a highly energetic compound known for its stability and explosive properties It is a derivative of 1,3,5,7-tetraazabicyclo[331]nonane, where nitro groups replace hydrogen atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane typically involves the nitration of 1,3,5,7-tetraazabicyclo[3.3.1]nonane. One common method is the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane in fuming nitric acid at temperatures ranging from -8°C to -36°C . This process involves the conversion of the intermediate 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane to the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane involves the rapid release of energy upon decomposition. The nitro groups undergo a redox reaction, leading to the formation of nitrogen gas and other byproducts. This rapid decomposition is what makes the compound highly energetic and suitable for use in explosives .

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): Another highly energetic compound with similar applications.

    3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: An intermediate in the synthesis of 1,3,5,7-tetranitro-3,7-diazabicyclo

Properties

CAS No.

81340-15-0

Molecular Formula

C7H10N6O8

Molecular Weight

306.19 g/mol

IUPAC Name

1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H10N6O8/c14-10(15)6-1-7(11(16)17,4-8(2-6)12(18)19)5-9(3-6)13(20)21/h1-5H2

InChI Key

HRQWQUZIGSMLOU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN(CC1(CN(C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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